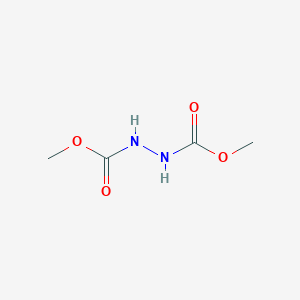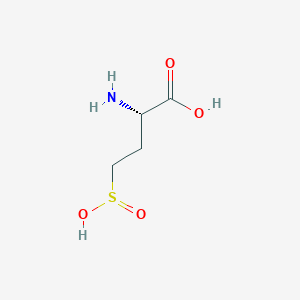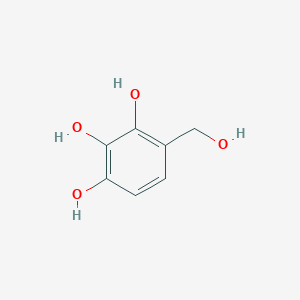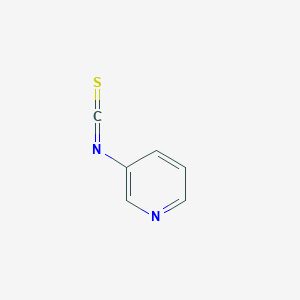
Acébutolol, (S)-
Vue d'ensemble
Description
Acebutolol, (S)-, is a synthetic, water-soluble beta-adrenergic receptor antagonist that has been used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias. It is structurally related to atenolol, but has a more pronounced effect on the heart rate. It is also known as Sectral and is a trade name of GlaxoSmithKline. Acebutolol is a cardioselective beta-blocker, meaning it has a higher affinity for the β-adrenergic receptors in the heart than for those in the lungs. This makes acebutolol a useful drug for treating certain types of arrhythmias.
Applications De Recherche Scientifique
Recherche cardiovasculaire
L'acébutolol, principalement connu comme un bêtabloqueur, est utilisé en recherche cardiovasculaire pour ses propriétés antagonistes sélectives des récepteurs β1 . Il est étudié pour ses effets sur l'hypertension et les arythmies ventriculaires, fournissant des informations sur la gestion de ces affections. Sa nature cardio-sélective en fait un sujet d'intérêt pour comprendre les actions cardiaques spécifiques des bêtabloqueurs sans bronchoconstriction significative .
Sciences de l'environnement
En sciences de l'environnement, l'acébutolol est examiné pour sa présence en tant que micropolluant dans les milieux aquatiques. Les études se concentrent sur sa chloration aqueuse, sa cinétique de réaction et ses sous-produits de transformation afin de comprendre son impact environnemental et ses voies de dégradation .
Applications de traitement de l'eau
L'acébutolol est utilisé dans la recherche sur le traitement de l'eau pour explorer des méthodes d'élimination des contaminants pharmaceutiques. Le développement de nouveaux matériaux comme l'hydrochar activé par la NaOH à partir de pelures de grenade pour l'adsorption de l'acébutolol est l'une de ces applications. Ces recherches sont essentielles pour améliorer les techniques de purification de l'eau et réduire la pollution pharmaceutique .
Développement pharmaceutique
Dans l'industrie pharmaceutique, le mécanisme d'action et les utilisations thérapeutiques de l'acébutolol sont des domaines clés de la recherche. Il est étudié pour sa gestion de l'hypertension, de l'angine de poitrine et des arythmies. La pharmacodynamique, les interactions et les effets secondaires du médicament sont analysés afin d'optimiser son utilisation clinique et de développer de nouvelles stratégies thérapeutiques .
Recherche médicale
La recherche médicale sur l'acébutolol implique son utilisation dans la gestion de l'angine de poitrine stable chronique, de l'hypertension et de l'arythmie ventriculaire. Des études examinent également son potentiel dans le traitement des patients à haut risque après un infarctus du myocarde aigu et son rôle dans des syndromes comme le syndrome de Smith-Magenis .
Chimie et conception de médicaments
L'acébutolol est étudié en chimie pour sa structure moléculaire, ce qui aide à la conception de nouveaux médicaments présentant des profils similaires ou améliorés. Sa synthèse, sa stéréochimie et ses interactions au niveau moléculaire sont des domaines clés de la recherche qui contribuent au développement de bêtabloqueurs cardio-sélectifs .
Politiques de santé
La recherche en matière de politiques de santé implique l'analyse de la rentabilité et des résultats cliniques de l'utilisation de l'acébutolol dans le traitement des maladies cardiovasculaires. Elle comprend également l'étude des implications de l'utilisation à long terme et de sa place dans les directives de traitement, compte tenu de son activité agoniste partielle et de son profil d'effets secondaires .
Processus d'oxydation avancés
Des études sur les processus d'oxydation avancés examinent la dégradation des bêtabloqueurs comme l'acébutolol dans l'eau. La cinétique et l'évaluation de l'écotoxicité de ces processus sont essentielles pour comprendre comment éliminer efficacement ces médicaments des eaux usées, garantissant ainsi la sécurité environnementale
Mécanisme D'action
Target of Action
Acebutolol is a selective β1-receptor antagonist . The primary targets of Acebutolol are the β1-adrenergic receptors, which are predominantly found in the heart. These receptors play a crucial role in the regulation of heart rate, contractility, and cardiac output .
Biochemical Pathways
Acebutolol’s action primarily affects the adrenergic signaling pathway. By blocking β1-adrenergic receptors, it inhibits the effects of catecholamines (like adrenaline) on these receptors. This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA). The reduced PKA activity decreases the rate of calcium ion influx into the cell, ultimately leading to a decrease in the force and rate of heart contractions .
Pharmacokinetics
Acebutolol exhibits a bioavailability of approximately 40% . It undergoes extensive first-pass metabolism in the liver to form an equipotent and cardioselective metabolite, diacetolol . The volume of distribution (Vd) is around 1.2 L/kg . The elimination half-life of the parent drug is 3-4 hours, while that of the active metabolite is 8-13 hours . Approximately 30% of the drug is excreted via the kidneys, and 60% is excreted via the biliary route .
Result of Action
The primary result of Acebutolol’s action is a decrease in heart rate and blood pressure . This makes it effective in the management of conditions like hypertension and ventricular premature beats . It also reduces the workload of the heart, making it beneficial in the treatment of angina .
Action Environment
The action of Acebutolol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially altering its efficacy and safety profile. Additionally, physiological conditions such as liver or kidney impairment can affect the pharmacokinetics of Acebutolol, necessitating dose adjustments . Furthermore, the drug’s effectiveness can be influenced by factors such as patient age, genetic factors, and the presence of comorbidities .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Acebutolol, (S)- interacts with β1-receptors. Activation of these receptors by epinephrine increases the heart rate and the blood pressure, and the heart consumes more oxygen . Acebutolol, (S)- blocks these receptors, lowering the heart rate and blood pressure .
Cellular Effects
Acebutolol, (S)- influences cell function by reducing the work the heart has to do and allowing it to beat more regularly . It has less antagonistic effects on peripheral vascular β2-receptors at rest and after epinephrine stimulation than nonselective beta-antagonists .
Molecular Mechanism
The mechanism of action of Acebutolol, (S)- involves blocking β1-receptors. This results in the reverse effect of epinephrine, lowering the heart rate and blood pressure .
Temporal Effects in Laboratory Settings
It is known that Acebutolol, (S)- can cause cardiotoxicity .
Dosage Effects in Animal Models
The effects of Acebutolol, (S)- vary with different dosages in animal models. It is known to be one of the most toxic beta-blockers when taken in overdose .
Metabolic Pathways
It is known to interact with β1-receptors .
Transport and Distribution
It is known to interact with β1-receptors .
Subcellular Localization
Propriétés
IUPAC Name |
N-[3-acetyl-4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEMGAFJFRBGGG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OC[C@H](CNC(C)C)O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70872933 | |
| Record name | S-Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68107-82-4 | |
| Record name | Acebutolol, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Acebutolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70872933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACEBUTOLOL, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QW38XEE0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)



